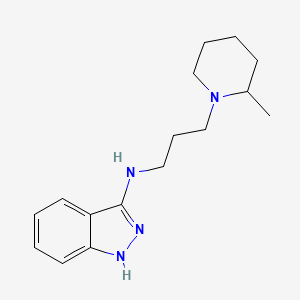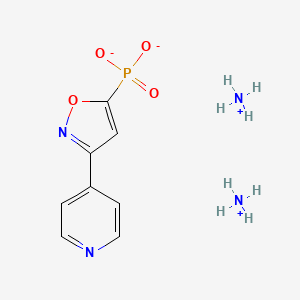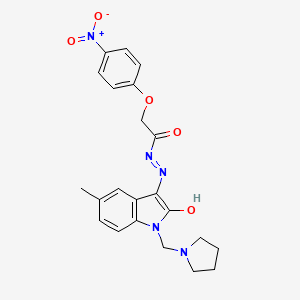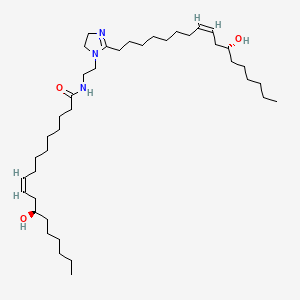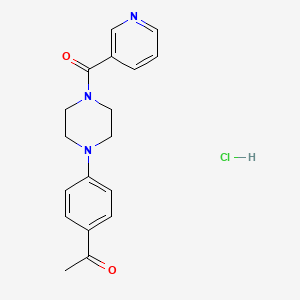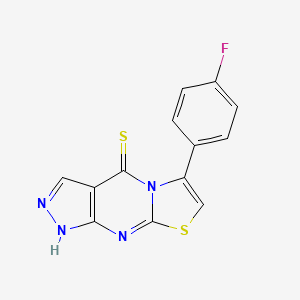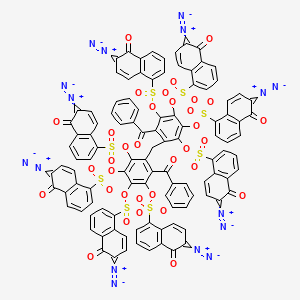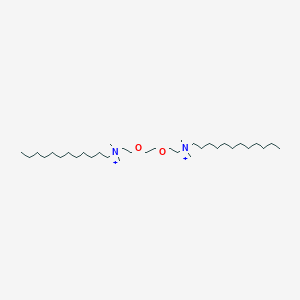
Acetamide, N-(2-(4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-((4-(2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(2-(4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-((4-(2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including an acetamide, a quinazolinone, and a naphthyridine moiety, which contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the core quinazolinone structure, followed by the introduction of the hexahydro-1H-azepin-1-yl and nitrophenyl groups. The final steps involve the coupling of the naphthyridine moiety and the acetamide group. Common reagents used in these reactions include various amines, nitro compounds, and acylating agents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to minimize costs and maximize efficiency. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetamide and quinazolinone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an aniline derivative, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its multiple functional groups can interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest possible activity against certain diseases, such as cancer or infectious diseases. Further research is needed to explore its pharmacokinetics, toxicity, and therapeutic efficacy.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of this compound depends on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The quinazolinone and naphthyridine moieties are known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.
相似化合物的比较
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core structure and may exhibit similar biological activities.
Naphthyridine derivatives: Compounds with the naphthyridine moiety can have comparable chemical properties and applications.
Acetamide derivatives: These compounds contain the acetamide functional group and may participate in similar chemical reactions.
Uniqueness
The uniqueness of Acetamide, N-(2-(4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-((4-(2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
属性
CAS 编号 |
136603-31-1 |
|---|---|
分子式 |
C43H35N7O6 |
分子量 |
745.8 g/mol |
IUPAC 名称 |
N-[2-[4-(azepan-1-yl)-3-nitrophenyl]-4-oxoquinazolin-3-yl]-2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetamide |
InChI |
InChI=1S/C43H35N7O6/c51-38(27-56-32-19-16-29(17-20-32)40(52)34-25-30-13-10-22-44-41(30)46-39(34)28-11-4-3-5-12-28)47-49-42(45-35-15-7-6-14-33(35)43(49)53)31-18-21-36(37(26-31)50(54)55)48-23-8-1-2-9-24-48/h3-7,10-22,25-26H,1-2,8-9,23-24,27H2,(H,47,51) |
InChI 键 |
QHJBLUJWYVCSPY-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3NC(=O)COC5=CC=C(C=C5)C(=O)C6=C(N=C7C(=C6)C=CC=N7)C8=CC=CC=C8)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


